![molecular formula C18H18O3 B1614046 2'-Carboethoxy-3-phenylpropiophenone CAS No. 898764-10-8](/img/structure/B1614046.png)
2'-Carboethoxy-3-phenylpropiophenone
Overview
Description
It is a yellow crystalline powder commonly used in medical, environmental, and industrial research. This compound is notable for its unique structure, which includes both an ester and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Carboethoxy-3-phenylpropiophenone typically involves the Claisen condensation reaction between ethyl benzoate and acetophenone. The reaction is carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The reaction conditions usually include refluxing the mixture in an appropriate solvent like ethanol or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2’-Carboethoxy-3-phenylpropiophenone follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2’-Carboethoxy-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2’-Hydroxy-3-phenylpropiophenone.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Research indicates that 2'-Carboethoxy-3-phenylpropiophenone exhibits notable antioxidant properties. In various studies, compounds derived from this structure have shown scavenging activity comparable to that of Vitamin C. The presence of hydroxyl groups in these derivatives significantly enhances their radical scavenging ability .
Molecular docking studies have been conducted to explore the biological activity of derivatives of this compound. These studies suggest that certain derivatives exhibit strong binding affinities to specific proteins, indicating potential applications in drug development . The optimization of these compounds through computational methods such as DFT (Density Functional Theory) has provided insights into their stability and reactivity .
Material Science
The compound has potential applications in materials science, particularly in the development of new radical scavengers used in various industrial processes, including food preservation, cosmetics, and pharmaceuticals. Its ability to inhibit oxidative processes makes it valuable for enhancing the stability and shelf-life of products .
Case Studies
Mechanism of Action
The mechanism of action of 2’-Carboethoxy-3-phenylpropiophenone involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenyl-2-oxopropanoate: Similar structure but lacks the phenyl group on the ketone.
Benzylideneacetone: Similar ketone structure but lacks the ester group.
Phenylacetone: Similar ketone structure but lacks the ester and additional phenyl group.
Uniqueness
2’-Carboethoxy-3-phenylpropiophenone is unique due to its combination of ester and ketone functional groups, which provide it with versatile reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Biological Activity
2'-Carboethoxy-3-phenylpropiophenone (CEPP) is a synthetic compound characterized by its unique structure, which includes both an ester and a ketone functional group. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 290.33 g/mol
- CAS Number : 898764-10-8
- Appearance : Yellow crystalline powder
The compound's structure allows for diverse chemical reactivity, enabling it to participate in various biological interactions.
The biological activity of CEPP is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the ester and ketone groups facilitates hydrogen bonding and other molecular interactions, which can modulate the activity of target biomolecules. These interactions may lead to various pharmacological effects, although specific pathways remain to be fully elucidated.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of CEPP. For instance, it has shown potential against several bacterial strains, indicating its possible use as an antimicrobial agent. In vitro assays demonstrated that CEPP could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Antitumor Potential
CEPP has also been investigated for its antitumor properties. Research indicates that the compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Cell viability assays revealed that CEPP significantly reduced the proliferation of certain cancer cells, highlighting its potential as a chemotherapeutic agent.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity of CEPP against various pathogens.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : CEPP exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
-
Antitumor Activity Assessment :
- Objective : To determine the cytotoxic effects of CEPP on human cancer cell lines.
- Methodology : MTT assay was utilized to measure cell viability post-treatment with varying concentrations of CEPP.
- Results : A dose-dependent decrease in cell viability was observed in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC values calculated at approximately 30 µM for MCF-7 cells.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 3-phenyl-2-oxopropanoate | Lacks phenyl group on ketone | Moderate antimicrobial |
Benzylideneacetone | Lacks ester group | Limited antitumor activity |
Phenylacetone | Lacks ester and additional phenyl group | Weak antimicrobial |
CEPP's combination of functional groups provides it with unique reactivity compared to similar compounds, enhancing its potential applications in drug development.
Properties
IUPAC Name |
ethyl 2-(3-phenylpropanoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-2-21-18(20)16-11-7-6-10-15(16)17(19)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGFRLPFABIKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643970 | |
Record name | Ethyl 2-(3-phenylpropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-10-8 | |
Record name | Ethyl 2-(1-oxo-3-phenylpropyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-phenylpropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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